molecular formula C25H26N2O2S B2664283 1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689740-44-1

1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2664283
CAS No.: 689740-44-1
M. Wt: 418.56
InChI Key: AJXGSRGPEBTAQT-UHFFFAOYSA-N
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Description

The compound “1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of thienopyrimidines . Thienopyrimidines are structural analogues of biogenic purines and can be considered as potential nucleic acid antimetabolites . They have been found to exhibit a wide variety of interesting biological activities .


Synthesis Analysis

Thienopyrimidine derivatives were synthesized from available starting materials according to convenient synthetic procedures using a one-pot solvent-free reaction . This method provided wide access to thienopyrimidine-derivative production . The synthesis involved a multi-step sequence consisting of key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation .


Molecular Structure Analysis

The molecular structure of thienopyrimidines is characterized by a thieno[2,3-d]pyrimidine core . This core can be modified with various substituents, leading to a wide range of thienopyrimidine derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thienopyrimidines include a one-pot solvent-free reaction . This reaction was used to synthesize the thienopyrimidine derivatives from available starting materials . Other reactions involved in the synthesis include the Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation .

Scientific Research Applications

Synthetic Chemistry and Heterocyclic Compound Development

  • Hassaneen et al. (2003) demonstrated the synthesis of polyfunctional fused heterocyclic compounds via reactions involving indene‐1,3‐diones, highlighting the versatility of thieno[2,3-d]pyrimidine derivatives in creating complex molecular structures with potential biological activities (Hassaneen et al., 2003).

Pharmacological Applications

  • Research on thieno[2,3-d]pyrimidine derivatives has led to the discovery of compounds with significant pharmacological potential. For example, Miwa et al. (2011) discovered a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone receptor, highlighting the therapeutic potential of these compounds in treating reproductive diseases (Miwa et al., 2011).

Materials Science and Sensor Development

  • Yan et al. (2017) explored the design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives, demonstrating their application as pH sensors. This research underscores the potential of thieno[2,3-d]pyrimidine derivatives in developing novel materials with specific sensing applications (Yan et al., 2017).

Future Directions

The future directions for research on “1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” and similar compounds could include further optimization of the structure and the creation of more selective and active anticancer agents . Additionally, further studies could explore the potential of these compounds as antimicrobial, antitubercular, antifungal, antiviral, anti-inflammatory, and antioxidant agents .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-aminothiophene-3-carboxylic acid with 2,5-dimethylbenzaldehyde followed by cyclization with ethyl acetoacetate and 2-phenylethylamine. The resulting intermediate is then subjected to a series of reactions to yield the final product.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid", "2,5-dimethylbenzaldehyde", "ethyl acetoacetate", "2-phenylethylamine", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "hexane" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophene-3-carboxylic acid with 2,5-dimethylbenzaldehyde in the presence of acetic anhydride and sulfuric acid to yield 1-(2,5-dimethylbenzyl)-2-amino-3-carboxy-thiophene", "Step 2: Cyclization of the intermediate with ethyl acetoacetate and sodium ethoxide in ethanol to yield 1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-carboxy-thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione", "Step 3: Reduction of the carboxylic acid group with sodium borohydride in ethanol to yield 1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-hydroxy-thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione", "Step 4: Protection of the hydroxyl group with acetic anhydride and pyridine to yield 1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-acetoxy-thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione", "Step 5: Cyclization of the intermediate with 2-phenylethylamine in the presence of sulfuric acid to yield 1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione", "Step 6: Purification of the final product by washing with sodium bicarbonate, sodium chloride, and water followed by extraction with ethyl acetate and recrystallization from hexane" ] }

CAS No.

689740-44-1

Molecular Formula

C25H26N2O2S

Molecular Weight

418.56

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H26N2O2S/c1-16-10-11-17(2)21(14-16)15-27-24-22(18(3)19(4)30-24)23(28)26(25(27)29)13-12-20-8-6-5-7-9-20/h5-11,14H,12-13,15H2,1-4H3

InChI Key

AJXGSRGPEBTAQT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)CCC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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